molecular formula C10H20N2O3 B182832 Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 114214-73-2

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B182832
M. Wt: 216.28 g/mol
InChI Key: MCGDVVXFTUKWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of tert-butyl groups with other compounds. For example, in the study of macromolecular complexes, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate2. However, the specific synthesis process for Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is not detailed in the search results.



Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is not explicitly mentioned in the search results. However, similar compounds with tert-butyl groups have been studied using NMR spectroscopy2.



Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results. However, the attachment of tert-butyl groups to proteins for the study of macromolecular assemblies has been explored2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results.


Scientific Research Applications

Chemical Synthesis and Application in Organic Chemistry Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate serves as a significant intermediate in organic synthesis, demonstrating its versatility in various chemical transformations. For instance, it has been utilized in the mechanism of N→O tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, highlighting an unusual intramolecular reaction pathway involving a nine-membered cyclic transition state (Xue & Silverman, 2010). Additionally, it's involved in the economical synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, underlining the importance of this compound in producing pharmaceutically active substances through an efficient process that is both economical and suitable for industrial scale-up (Han et al., 2018).

Advanced Material and Natural Product Synthesis The compound also plays a crucial role in the synthesis of key intermediates for natural products, such as its use in creating an intermediate of Biotin, a water-soluble vitamin essential for the metabolic cycle. This synthesis route from L-cystine showcases the compound's utility in biosynthetic pathways (Qin et al., 2014). Furthermore, its derivative tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been efficiently synthesized, demonstrating the compound's role in the development of novel protein tyrosine kinase inhibitors, with the synthesis process highlighting its potential for industrial application due to the method's simplicity and high yield (Chen Xin-zhi, 2011).

Enzymatic Resolution and Coupling Reactions The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the compound's applicability in producing enantiomerically pure substances, which is crucial for the pharmaceutical industry. This process has achieved significant enantioselectivity, further emphasizing the compound's value in precise synthetic applications (Faigl et al., 2013). Additionally, the use of di-tert-butyl dicarbonate as an efficient coupling reagent for carboxylic acid moieties to hydroxymethylated resins, with the reaction being effective for both aromatic and aliphatic acids, underlines the compound's versatility in synthetic chemistry and potential applications in drug discovery and development (Laborde et al., 2008).

Safety And Hazards

The safety and hazards of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results.


Future Directions

The future directions for the study or application of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with experts in the field may be required.


properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDVVXFTUKWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

CAS RN

114214-73-2
Record name tert-Butyl 3-(aminomethyl)-3-hydroxy-1-pyrrolidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.